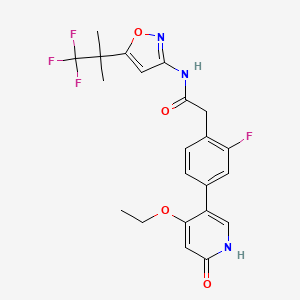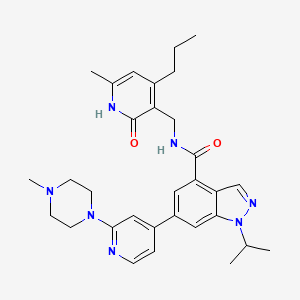
GX-395
Vue d'ensemble
Description
GX-395 is a novel inhibitor of Nav1.7.
Applications De Recherche Scientifique
1. Dynamic Nuclear Polarization-Enhanced NMR Experiments
- A compact, tunable 395 GHz, 20 W gyrotron oscillator, designed for Dynamic Nuclear Polarization-enhanced NMR experiments (DNP-NMR), is presented. This gyrotron works in an actively shielded NMR magnet and provides more than 2W of power over a 1 GHz bandwidth (Sirigiri, Maly, & Tarricone, 2011).
2. Development of Dual Fuel Single Cylinder Natural Gas Engine
- A study reports the conversion and upgradation of a 395 cc air-cooled engine to dual fuel (CNG/Gasoline) application. This involved modifications to suit gasoline and CNG application, with the engine subsequently tuned for bi-fuel stoichiometric operation (Kaleemuddin & Rao, 2009).
3. Atmospheric Characterization with Research Aircraft
- A research aircraft, the Grumman Gulfstream 1 (G-1), equipped for airborne measurements, including chemical instrumentation and tandem mass spectrometry, is used to study atmospheric physical and chemical processes. The G-1 can carry a significant scientific payload and includes advanced data acquisition systems for various atmospheric studies (Spicer et al., 1994).
4. Investigation of Particle Fluxes and Energy Spectra in Space
- A research involving a payload of cylindrical stack of G-5 nuclear emulsions in a research rocket, flown to study particle fluxes and energy spectra along the rocket trajectory in the inner Van Allen belt. This research contributes to understanding trapped radiation in space (Naugle & Kniffen, 1961).
5. Space Plasma Structures in Earth’s Magnetosphere
- The Grad-Shafranov (GS) reconstruction technique is reviewed, focusing on its application to space plasma structures in the Earth's magnetosphere and interplanetary space. This technique helps understand the physical connection between large-scale magnetic flux ropes and their solar source properties (Hu, 2017).
6. Design and Applications of High-Frequency Gyrotrons
- A study presents the design of a gyrotron operating at 395 GHz for continuous wave operation. This gyrotron is intended for high sensitive NMR with dynamic nuclear polarization (DNP) method, optimized for single mode operation and aimed at enhancing NMR applications (Agusu et al., 2006).
Propriétés
Numéro CAS |
1235403-87-8 |
|---|---|
Formule moléculaire |
C21H17ClF2N6O3S2 |
Poids moléculaire |
538.9728 |
Nom IUPAC |
4-{4-Chloro-2-[2-(1-methyl-azetidin-3-yl)-2H-pyrazol-3-yl]-phenoxy}-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide |
InChI |
InChI=1S/C21H17ClF2N6O3S2/c1-29-9-13(10-29)30-17(4-5-26-30)14-6-12(22)2-3-18(14)33-19-7-16(24)20(8-15(19)23)35(31,32)28-21-25-11-27-34-21/h2-8,11,13H,9-10H2,1H3,(H,25,27,28) |
Clé InChI |
QESPTBXFDDSHIF-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CN(C)C4)C=C1F)(NC5=NC=NS5)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GX395; GX 395; GX-395 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)



![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
